H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH is a peptide composed of the amino acids alanine, asparagine, phenylalanine, leucine, valine, tryptophan, glutamic acid, isoleucine, valine, arginine, lysine, lysine, and proline. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the desired peptide are inserted into bacteria or yeast, which then express the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) for labeling.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Labeled peptides with fluorescent tags.
Scientific Research Applications
Peptides like H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as signaling molecules or substrates for enzymes in biochemical assays.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors of enzymatic activity.
Ion Channels: Modulating the activity of ion channels to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-NH2: Similar sequence but with an amide group at the C-terminus.
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OCH3: Similar sequence but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus, which can influence its biological activity and interactions.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLDYJFNKAUGHT-HOLLTSQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H122N20O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.